molecular formula C12H11NO4 B1623345 Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate CAS No. 885273-51-8

Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B1623345
CAS No.: 885273-51-8
M. Wt: 233.22 g/mol
InChI Key: WMMXFTKKHZYAOL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, establishing its official designation as methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. This nomenclature precisely describes the molecular structure by indicating the positions and nature of all substituents on the indole ring system. The designation "1H-indole" specifies the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1 of the indole ring. The "2-carboxylate" portion indicates the presence of a carboxylate ester group at position 2, specifically a methyl ester as denoted by the "methyl" prefix.

The compound carries the Chemical Abstracts Service registry number 885273-51-8, which serves as its unique identifier in chemical databases worldwide. Additional systematic identifiers include the Molecular Design Limited number MFCD04114755, which facilitates database searches and chemical inventory management. The compound is also recognized by several synonyms, including "1H-Indole-2-carboxylic acid, 3-formyl-5-methoxy-, methyl ester" and the catalog designation "AKOS JY2083425". These alternative names reflect different naming conventions used across various chemical suppliers and research institutions.

The Simplified Molecular Input Line Entry System representation of this compound is expressed as "COC1=CC2=C(C=C1)NC(=C2C=O)C(=O)OC". This notation provides a linear text description of the molecular structure that can be processed by computational chemistry software. The International Chemical Identifier string for this compound is "InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-14)11(13-10)12(15)17-2/h3-6,13H,1-2H3". The corresponding International Chemical Identifier Key is "WMMXFTKKHZYAOL-UHFFFAOYSA-N", which serves as a compressed, fixed-length hash of the International Chemical Identifier string.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C12H11NO4, indicating a composition of twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms. This formula reflects the molecular complexity arising from the indole bicyclic system combined with three distinct functional groups: a formyl group, a methoxy group, and a methyl carboxylate group. The molecular weight has been precisely calculated as 233.22 grams per mole, placing this compound in the mid-range molecular weight category for pharmaceutical intermediates and synthetic building blocks.

The atomic composition analysis reveals that carbon represents the largest atomic component at 61.8 percent by count, followed by hydrogen at 47.3 percent, oxygen at 27.4 percent, and nitrogen at 6.0 percent. When considering mass contributions, carbon accounts for approximately 61.8 percent of the total molecular weight, oxygen contributes about 27.4 percent, hydrogen provides 4.7 percent, and nitrogen constitutes 6.0 percent. This distribution reflects the predominantly organic nature of the compound with significant oxygen content due to the multiple oxygen-containing functional groups.

The degree of unsaturation calculation for this molecular formula yields a value of eight, which accounts for the aromatic indole ring system (four unsaturations for the benzene ring, one for the pyrrole ring) and the three carbonyl groups present in the structure (formyl and two ester carbonyls contributing three additional unsaturations). This high degree of unsaturation indicates the presence of multiple pi-electron systems, which influences the compound's chemical reactivity and spectroscopic properties. The molecular formula also suggests potential for hydrogen bonding interactions through the nitrogen atom and oxygen atoms, particularly the formyl oxygen which can serve as both hydrogen bond acceptor and, in certain tautomeric forms, as a donor.

X-ray Crystallographic Data

Tautomeric and Conformational Analysis

The tautomeric behavior of this compound involves several possible forms, with the most significant being the interconversion between 1H-indole and 3H-indole tautomers. Research on related indole compounds has demonstrated that photochemical conditions can facilitate tautomeric transformations, particularly the conversion from the 1H-form to the 3H-form. In the case of 3-formylindole derivatives, ultraviolet irradiation with wavelengths greater than 335 nanometers has been shown to promote tautomeric conversion alongside conformational changes in the formyl group orientation.

The 1H-tautomer represents the thermodynamically favored form under normal conditions, where the hydrogen atom is attached to the nitrogen at position 1 of the indole ring. This tautomer benefits from the extended aromatic stabilization of the indole system and represents the form commonly observed in crystal structures and solution studies. The alternative 3H-tautomer involves hydrogen migration to position 3, creating a chiral center at the carbon atom that bears both the hydrogen and formyl substituents. This tautomeric form is generally less stable but can be generated under specific photochemical conditions or in certain solvents that stabilize the alternative electronic distribution.

Conformational analysis reveals that the formyl group can adopt two primary orientations relative to the indole plane, designated as cis and trans conformers based on the relationship between the formyl oxygen and the indole nitrogen. The cis conformer positions the formyl oxygen atom on the same side as the indole nitrogen, potentially allowing for intramolecular hydrogen bonding interactions. The trans conformer places the formyl oxygen on the opposite side, eliminating this interaction but potentially reducing steric hindrance. Photochemical studies have demonstrated that ultraviolet irradiation can promote interconversion between these conformational isomers.

The methoxy group at position 5 introduces additional conformational complexity through rotation around the carbon-oxygen bond connecting the methoxy group to the indole ring. However, this rotation is typically restricted due to partial double bond character arising from resonance interactions between the methoxy oxygen lone pairs and the aromatic π-system. The methyl carboxylate group also exhibits conformational flexibility around the ester linkage, though conjugation with the indole ring limits this rotation. The overall conformational landscape of the molecule involves the interplay of these various rotational degrees of freedom, with the most stable conformations typically maintaining conjugation between the substituent groups and the central indole system.

Comparative Structural Features with Related Indole Derivatives

Comparative analysis of this compound with related indole derivatives reveals distinctive structural features that influence its chemical properties and reactivity patterns. The ethyl analog, ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, shares the same core structure but differs in the ester alkyl group, resulting in a molecular formula of C13H13NO4 and a molecular weight of 247.25 grams per mole. This structural modification increases the molecular size and lipophilicity while maintaining the essential electronic properties of the indole system.

The parent carboxylic acid, 3-formyl-5-methoxy-1H-indole-2-carboxylic acid, represents the unesterified form with molecular formula C11H9NO4. This compound exhibits different hydrogen bonding capabilities due to the presence of the carboxyl group, leading to distinct crystallization behavior and solubility properties. The carboxylic acid form can participate in stronger intermolecular hydrogen bonding, often resulting in dimeric structures in the solid state through carboxyl-carboxyl hydrogen bonding interactions. The acid form also shows different ionization behavior in solution, with the carboxyl group serving as a potential proton donor under appropriate pH conditions.

Comparison with methyl 5-methoxy-1H-indole-2-carboxylate, which lacks the formyl substituent at position 3, highlights the electronic and steric effects of the formyl group. The absence of the formyl group results in a molecular formula of C11H11NO3 and reduced molecular complexity. The formyl group in the target compound provides an additional electron-withdrawing effect that influences the electronic distribution throughout the indole system, potentially affecting both reactivity and spectroscopic properties. The formyl group also introduces additional possibilities for hydrogen bonding and coordination chemistry applications.

Related brominated analogs, such as methyl 5-bromo-3-formyl-1H-indole-2-carboxylate, demonstrate the effects of halogen substitution on the indole framework. The bromine substitution at position 5 instead of methoxy creates a molecular formula of C11H8BrNO3 with a molecular weight of 282.09 grams per mole. The bromine substituent significantly alters the electronic properties of the ring system through its electron-withdrawing inductive effect and electron-donating resonance effect, creating different reactivity patterns compared to the methoxy-substituted compound. The larger size and different hydrogen bonding capabilities of bromine compared to methoxy also influence the three-dimensional structure and intermolecular interactions.

Properties

IUPAC Name

methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-14)11(13-10)12(15)17-2/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMXFTKKHZYAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406459
Record name Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID70406459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-51-8
Record name Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include 5-methoxy-2-nitrobenzaldehyde and methyl acetoacetate. The reaction is carried out under reflux conditions with an acid catalyst such as methanesulfonic acid in methanol, yielding the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely. This ensures consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Oxidation of the Formyl Group

The formyl group at the C-3 position undergoes oxidation to yield carboxylic acid derivatives. This reaction is typically carried out using strong oxidizing agents:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in aqueous acidic medium under reflux.

  • Product : Methyl 3-carboxy-5-methoxy-1H-indole-2-carboxylate.

This transformation is critical for introducing carboxylic acid moieties, which are often intermediates in drug design.

Reduction of the Formyl Group

The formyl group can be selectively reduced to a hydroxymethyl group:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol at room temperature.

  • Product : Methyl 3-hydroxymethyl-5-methoxy-1H-indole-2-carboxylate.

The reduction preserves the indole core while modifying the substituent for further functionalization.

Nucleophilic Substitution of the Methoxy Group

The methoxy group at C-5 participates in nucleophilic substitution reactions under specific conditions:

  • Reagents/Conditions : Nucleophiles (e.g., amines, thiols) in the presence of sodium hydride (NaH) as a base.

  • Product : Derivatives with substituted groups (e.g., alkylamines, thioethers) at C-5.

This reactivity is attributed to the electron-donating effect of the methoxy group, which polarizes the aromatic ring.

Electrophilic Aromatic Substitution on the Indole Ring

The methoxy group activates the indole ring for electrophilic attack. Key positions for substitution include:

  • C-4 and C-6 : Methoxy at C-5 directs electrophiles to these positions due to resonance and inductive effects .

  • Common Reactions :

    • Nitration : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) yields nitro-substituted derivatives .

    • Halogenation : Halogens (e.g., Cl₂, Br₂) in acetic acid introduce halogens at activated positions .

N-Alkylation at the Indole Nitrogen

The N-H group of the indole undergoes alkylation to generate N-substituted derivatives:

  • Reagents/Conditions : Sodium hydride (NaH) and alkyl halides (e.g., methyl iodide, benzyl bromide) in dimethylformamide (DMF) .

  • Product : N-alkylated indoles (e.g., N-methyl or N-benzyl derivatives) .

This modification enhances lipophilicity and bioactivity, as demonstrated in antiproliferative studies .

Reactivity of the Ester Group

The methyl ester at C-2 can undergo hydrolysis or transesterification:

  • Reagents/Conditions :

    • Hydrolysis : Aqueous NaOH or HCl under reflux yields the corresponding carboxylic acid.

    • Transesterification : Alcohols (e.g., ethanol) with acid catalysts produce ethyl esters.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of more complex indole derivatives. The compound is synthesized primarily through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. This method allows for the production of various substituted indoles, which are essential in developing new pharmaceuticals and agrochemicals.

Key Reactions

  • Oxidation : The formyl group can be oxidized to a carboxylic acid.
  • Reduction : The formyl group can be reduced to a hydroxymethyl group.
  • Substitution : The methoxy group can undergo nucleophilic substitution to introduce various functional groups.
Reaction TypeProduct
OxidationMethyl 3-carboxy-5-methoxy-1H-indole-2-carboxylate
ReductionMethyl 3-hydroxymethyl-5-methoxy-1H-indole-2-carboxylate
SubstitutionVarious substituted indole derivatives

Biological Applications

This compound has been extensively studied for its potential biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Several studies have highlighted its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound displayed potent antiproliferative activity against different cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
  • Antiviral Activity : The compound has been investigated for its inhibitory effects against viral proteins, such as those from SARS-CoV, showcasing its relevance in antiviral drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role in drug development. Its structural features allow it to interact with multiple biological targets, making it a candidate for designing novel therapeutics aimed at specific diseases.

Case Study: SARS-CoV Protease Inhibitors

A series of dipeptide-type inhibitors incorporating an indole scaffold demonstrated potent inhibition of SARS-CoV 3CL protease. The introduction of a methoxy group at specific positions on the indole ring significantly enhanced the inhibitory potency of these compounds .

Industrial Applications

This compound finds utility in industrial applications as well:

  • Dyes and Pigments : Its derivatives are used in producing dyes and pigments due to their vibrant colors and stability.
  • Chemical Manufacturing : The compound serves as a building block for synthesizing various industrial chemicals, enhancing production efficiency through optimized synthetic routes.

Mechanism of Action

The mechanism of action of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The indole ring can interact with aromatic amino acids in proteins, affecting their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate (CAS: 36820-78-7)
  • Molecular Formula: C₁₃H₁₃NO₄ (MW: 247.25)
  • Key Differences : Ethyl ester group instead of methyl.
  • Synthesis : Synthesized via Vilsmeier-Haack formylation of ethyl 5-methoxy-1H-indole-2-carboxylate using phosphorus oxychloride and DMF .
  • Applications : Similar to the methyl analogue but with slightly altered solubility and hydrolysis kinetics due to the ethyl ester .
Methyl 3-hydroxy-5-methoxy-1-phenyl-1H-indole-2-carboxylate (CAS: 10528162)
  • Molecular Formula: C₁₇H₁₅NO₄ (MW: 297.31)
  • Key Differences : Hydroxy group replaces formyl at position 3; phenyl substituent at position 1.
  • Impact : Lacks the reactive formyl group, reducing its utility in nucleophilic addition reactions but enhancing stability under basic conditions .
Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 318292-56-7)
  • Molecular Formula: C₁₂H₁₁NO₅S (MW: 281.28)
  • Key Differences : Methylsulfonyl group at position 5 instead of methoxy.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Stability Notes
Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate 233.22 Not reported Moderate in DMF Sensitive to strong bases/oxidizers
Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate 247.25 Not reported Moderate in DCM Slower hydrolysis vs. methyl ester
Methyl 3-hydroxy-5-methoxy-1-phenyl-1H-indole-2-carboxylate 297.31 193–195 Low in water Stable under acidic conditions

Biological Activity

Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of this compound

This compound features a unique structure characterized by a formyl group, a methoxy group, and a carboxylate ester group attached to the indole ring. These structural attributes contribute to its reactivity and biological activity, making it an interesting subject for research.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

  • Antiviral : Demonstrated potential against various viral infections.
  • Anti-inflammatory : Inhibits inflammatory pathways by affecting enzymes such as lipoxygenases and cyclooxygenases.
  • Anticancer : Induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
  • Antimicrobial : Effective against several bacterial strains, enhancing its relevance in treating infections.
  • Antidiabetic : Shows promise in managing blood glucose levels.

The mechanism by which this compound exerts its effects involves several biochemical pathways:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators .
  • Cell Signaling Modulation : It influences cell signaling pathways that are critical for cell survival and proliferation, particularly in cancer cells .
  • Gene Expression Regulation : The compound alters gene expression patterns that contribute to apoptosis and cell cycle arrest .

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated that at concentrations as low as 1.0 μM, the compound could induce significant morphological changes and enhance caspase-3 activity, confirming its role as an apoptosis inducer .

Cell LineIC50 (μM)Mechanism
MDA-MB-23110.0Apoptosis induction
HeLa0.37Cell cycle arrest
HT290.16Tubulin polymerization inhibition

Antimicrobial Properties

In another study, this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of this compound indicates that its efficacy can vary significantly with dosage:

  • Low Doses : Beneficial effects such as anti-inflammatory and anticancer activities.
  • High Doses : Potential toxicity or reduced efficacy due to metabolic degradation over time .

Q & A

Basic: What are standard synthetic routes for preparing Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate?

Answer:
The compound is typically synthesized via condensation reactions. A common method involves reacting 3-formyl-1H-indole-2-carboxylate derivatives with nucleophiles (e.g., thiazolidinones or aminothiazoles) in acetic acid under reflux (3–5 hours). Sodium acetate is often added as a catalyst to promote cyclization or Schiff base formation . Recrystallization from acetic acid is a standard purification step .

Key Steps:

  • Reagents : 3-formyl-1H-indole-2-carboxylate, nucleophilic partners (e.g., 2-thioxothiazolidin-4-one).
  • Conditions : AcOH, reflux, catalytic NaOAc.
  • Purification : Filtering precipitates and recrystallization.

Advanced: How can reaction conditions be optimized to address low yields in the synthesis of indole derivatives?

Answer:
Low yields may arise from competing side reactions (e.g., over-oxidation or incomplete cyclization). Optimization strategies include:

  • Temperature Control : Extended reflux times (5+ hours) to drive equilibria toward product formation .
  • Catalyst Screening : Testing alternative bases (e.g., Et3N) or acid additives to improve regioselectivity .
  • In Situ Monitoring : Using TLC or HPLC to track reaction progress and identify by-products .

Case Study : highlights abnormal product formation (e.g., chloro-substituted by-products) under HCl/EtOH conditions, emphasizing the need for solvent and acid/base compatibility checks .

Basic: What analytical techniques are used to confirm the structure of this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the formyl proton (~10 ppm) and methoxy group (~3.8 ppm) .
  • FTIR : Stretching vibrations for C=O (ester: ~1700 cm<sup>−1</sup>, formyl: ~1680 cm<sup>−1</sup>) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced: How can crystallographic data resolve discrepancies in reported molecular geometries?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Software : SHELXL for refinement and ORTEP-3 for graphical representation .
  • Validation : Check for R-factor convergence (<5%), atomic displacement parameters, and hydrogen bonding networks .

Example : demonstrates how crystallography resolved the stereochemistry of a related indole-carboxylate derivative, highlighting the importance of torsion angle validation .

Advanced: How to design analogs of this compound for biological activity studies?

Answer:

  • Functional Group Modifications : Replace the methoxy group with halogens or bulky substituents to probe steric effects .
  • Bioisosteres : Substitute the formyl group with nitro or cyano groups to enhance binding affinity .
  • In Silico Screening : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., enzymes or receptors) .

Case Study : describes indole derivatives as enzyme inhibitors, emphasizing the role of the methoxy group in modulating lipophilicity and target engagement .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors during synthesis .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to analyze contradictory data in synthetic protocols (e.g., variable yields)?

Answer:

  • Reproducibility Checks : Replicate reactions under identical conditions (same reagent batches, equipment).
  • By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted starting materials or decomposition products) .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify critical factors .

Example : and report differing NaOAc stoichiometry (1.0 vs. 2.0 equiv), suggesting that excess base may improve reproducibility in some cases .

Advanced: What computational methods validate electronic properties of this compound?

Answer:

  • DFT Calculations : Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
  • Spectroscopic Predictions : Compare computed IR/NMR spectra with experimental data using tools like ACD/Labs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
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Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

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